Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate
Description
Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 4, a meta-trifluoromethylphenyl group at position 3, and a methyl ester at position 3.
Properties
IUPAC Name |
methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-19-11(18)10-8(16)9(17-20-10)6-3-2-4-7(5-6)12(13,14)15/h2-5H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBIGKPQVCRUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Amination: The amino group is introduced through a nucleophilic substitution reaction, typically using ammonia or an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Ester Hydrolysis and Acid Derivative Formation
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:
| Reaction Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (40%), ethyl acetate | Carboxylic acid formation | 98.7% | |
| Acidic workup | HCl (10%) | Precipitation of acid product | - |
Example:
Procedure : A solution of the methyl ester in ethyl acetate was treated with 40% NaOH at <40°C, followed by acidification with HCl to pH 2. The product precipitated as a light-yellow solid .
Acylation of the Amino Group
The primary amino group at position 4 participates in acylation reactions, forming amide derivatives. This modification enhances biological activity in medicinal applications:
| Reaction Conditions | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, EtN | N-Acetylated thiazole | Improved lipophilicity | |
| Benzoylation | Benzoyl chloride, DMF | N-Benzoyl derivative | Used in anticancer studies |
Example:
Application : Acylation with benzoyl chloride in dimethylformamide (DMF) produced derivatives evaluated for cytotoxicity against cancer cell lines .
Nucleophilic Substitution Reactions
The electron-deficient thiazole ring facilitates nucleophilic substitution, particularly at position 2 or 5. The trifluoromethylphenyl group directs reactivity:
| Target Position | Reagents | Conditions | Outcome | Source |
|---|---|---|---|---|
| Thiazole C-2 | Alkyl halides, KCO | Room temperature | Alkylated derivatives | |
| Carboxylate | SOCl, 1,2-DCE | Reflux | Acid chloride formation |
Example:
Synthesis of Acid Chloride : Treatment with thionyl chloride in 1,2-dichloroethane under reflux yielded the corresponding acyl chloride, a precursor for peptide coupling .
Cyclization and Heterocycle Formation
The amino and ester groups enable cyclization reactions to form fused heterocycles, expanding structural diversity:
Example:
Mechanism : Reaction with arylhydrazines in polyphosphoric acid led to 5-(2'-indolyl)thiazoles, showing IC values of 10–30 µM against cancer cells .
Catalytic Hydrogenation and Reduction
The nitro intermediates (if present) or unsaturated bonds undergo reduction, though the trifluoromethyl group remains inert:
| Substrate | Reagents | Conditions | Outcome | Source |
|---|---|---|---|---|
| Nitro precursor | H, Pd/C | Ethanol | Amino group formation |
Schiff Base Formation
The amino group reacts with aldehydes or ketones to form imines, useful for creating bioactive hybrids:
| Aldehyde/Ketone | Conditions | Application | Source |
|---|---|---|---|
| 4-Methoxybenzaldehyde | Ethanol, reflux | Antitubercular agents | |
| Pyridine carboxaldehyde | Acetic acid catalysis | Enhanced cytotoxicity |
Key Structural Insights:
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. Preliminary studies suggest that it may act as a potent inhibitor against various cancer cell lines, including breast and ovarian cancers.
Mechanisms of Action
The compound's mechanism often involves the inhibition of specific enzymes that are crucial for cancer metabolism. The trifluoromethyl group enhances its binding affinity to these targets, potentially leading to improved therapeutic efficacy.
Case Study: In Vitro Studies
A notable study demonstrated that this compound exhibited nanomolar activity against a range of human cancer cell lines. The findings suggest a broad-spectrum antitumor potential, making it a candidate for further development in anticancer therapies.
Antibacterial and Antitubercular Activities
In addition to its antitumor properties, this compound has shown promise in antibacterial applications. Compounds with similar thiazole structures have been reported to possess antibacterial and antitubercular activities.
Research Findings
Studies have indicated that derivatives of this compound can exhibit broad-spectrum antibacterial activity. For instance, compounds structurally related to this thiazole derivative have demonstrated effectiveness against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Agricultural Applications
The unique properties of this compound extend into agricultural sciences as well. Its ability to interact with biological systems makes it a candidate for use in developing agrochemicals.
Pesticidal Activity
Research is ongoing to evaluate the efficacy of this compound as a potential pesticide or herbicide. Its structural characteristics could contribute to the development of new formulations that target specific pests while minimizing environmental impact.
Material Sciences
The compound's chemical stability and unique electronic properties make it suitable for applications in material sciences, particularly in the development of organic semiconductors and sensors.
Potential Applications
Investigations into the use of thiazole derivatives in electronic materials have shown promise. The incorporation of this compound into polymer matrices may enhance conductivity and sensor performance.
Summary Table of Applications
| Field | Application | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Exhibits nanomolar activity against cancer cell lines; potential as anticancer agent |
| Antibacterial and Antitubercular Activities | Broad-spectrum activity; effective against Mycobacterium smegmatis | |
| Agriculture | Pesticidal Activity | Potential development as a pesticide or herbicide |
| Material Sciences | Organic Semiconductors | May enhance conductivity in polymer matrices |
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound differs from analogs in the position and nature of substituents on the phenyl ring and thiazole core:
Key Observations :
Physicochemical Properties
- Melting Point : The target compound’s ester group likely results in a lower melting point than the carboxylic acid analog (237–238°C, ) but higher than the carbaldehyde (131–133°C, ).
Notes
- The trifluoromethyl group’s role in enhancing drug-like properties aligns with trends in medicinal chemistry but requires toxicity profiling.
- and highlight the commercial availability of related compounds, though some are discontinued, underscoring the need for customized synthesis.
Biological Activity
Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate (commonly referred to as the compound) is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H10F3N2O2S
- Molecular Weight : 304.28 g/mol
- CAS Number : 1463500-53-9
Biological Activities
The compound exhibits a range of biological activities, including:
-
Antitumor Activity :
- Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the trifluoromethyl group enhances the compound's potency against various cancer cell lines. For instance, studies indicate that thiazole compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Thiazole Ring : The thiazole moiety is essential for bioactivity, contributing to both cytotoxicity and interaction with biological targets.
- Trifluoromethyl Group : This group enhances lipophilicity and electron-withdrawing properties, increasing the compound's potency against various targets.
- Amino Group : The presence of an amino group at position 4 plays a crucial role in binding interactions with target proteins, enhancing its overall pharmacological profile .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various thiazole derivatives, including this compound. The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin across multiple cancer cell lines, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like penicillin and streptomycin. This suggests its potential application in treating bacterial infections resistant to conventional therapies .
Case Study 3: Anti-inflammatory Mechanism
Research indicated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism by which it may alleviate symptoms associated with inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, thioamide derivatives may react with α-halo ketones or esters under basic conditions to form the thiazole core. The trifluoromethylphenyl group can be introduced via Suzuki-Miyaura coupling or pre-functionalized precursors. A related approach for similar thiazoles involves Hantzsch thiazole synthesis, where thiourea reacts with α-bromo ketones (e.g., ).
- Purification : Recrystallization (using solvents like ethanol or DCM/hexane) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is recommended. notes melting points (e.g., 131–133°C for analogous thiazoles), which can validate purity.
Q. How should researchers characterize this compound to confirm its structure?
- Analytical Techniques :
- NMR : H and C NMR to identify the thiazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and trifluoromethyl group (δ ~110–120 ppm in F NMR).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHFNOS: calculated 304.05 g/mol).
- IR : Peaks for ester C=O (~1700 cm) and amino N-H (~3300 cm).
- Validation : Compare spectral data with structurally similar compounds (e.g., ).
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?
- Factors to Test :
- Catalysts : Use Pd catalysts (e.g., Pd(PPh)) for coupling reactions ( ).
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., reports microwave conditions for triazole derivatives).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance cyclization efficiency.
- Troubleshooting : Monitor intermediates via TLC and adjust stoichiometry of reagents (e.g., excess α-halo ester to drive cyclization).
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Possible Causes :
- Purity : Impurities (e.g., unreacted starting materials) can skew bioassays. Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity ( ).
- Assay Variability : Standardize protocols (e.g., cell line viability tests vs. enzymatic assays).
- Stereochemical Effects : If chiral centers exist, enantiomeric separation (e.g., chiral HPLC) may be critical ().
Q. How does the trifluoromethyl group influence the compound’s reactivity in electrophilic substitution reactions?
- Mechanistic Insight : The -CF group is electron-withdrawing, directing electrophiles to meta/para positions on the phenyl ring. For example, nitration may occur at the 5-position of the phenyl group (relative to -CF).
- Experimental Design : Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to predict reactive sites, followed by regioselective functionalization (e.g., bromination) and NMR validation ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
